[(4-Methoxyphenyl)(2-oxo-2-pyrrolidin-1-ylethyl)-amino]acetic acid
Overview
Description
“[(4-Methoxyphenyl)(2-oxo-2-pyrrolidin-1-ylethyl)-amino]acetic acid” is a chemical compound with the CAS number 1142205-60-4 . It is used for pharmaceutical testing and proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C15H20N2O4, and its molecular weight is 292.33 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . Its sp3 hybridization allows efficient exploration of pharmacophore space, and its non-planarity (due to “pseudorotation”) enhances three-dimensional coverage.
- [(4-Methoxyphenyl)(2-oxo-2-pyrrolidin-1-ylethyl)-amino]acetic acid is available for proteomics research . Its molecular formula is C15H20N2O4, with a molecular weight of 292.33 g/mol.
- Researchers have synthesized novel compounds related to this scaffold. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was prepared by condensing ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene .
Medicinal Chemistry and Drug Discovery
Proteomics Research
Synthetic Chemistry
Future Directions
Mechanism of Action
Target of Action
The primary target of [(4-Methoxyphenyl)(2-oxo-2-pyrrolidin-1-ylethyl)-amino]acetic acid is rare earth metal ions . The compound has been used in the synthesis of adsorbents for these ions, demonstrating significant adsorption capacities .
Mode of Action
The compound interacts with its targets through adsorption, a process where atoms, ions, or molecules from a substance adhere to the surface of the adsorbent . The introduction of the compound notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Biochemical Pathways
Spectroscopic analyses have highlighted the critical involvement ofC=O and C–O functional groups in the adsorption mechanisms .
Result of Action
The result of the compound’s action is the adsorption of rare earth metal ions. The compound has demonstrated significant adsorption capacities for La, Gd, Y, and Sc . The introduction of the compound notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Action Environment
The action of [(4-Methoxyphenyl)(2-oxo-2-pyrrolidin-1-ylethyl)-amino]acetic acid can be influenced by environmental factors. For instance, an optimal pH of 5 was identified for the adsorption of rare earth element (REE) 3+ ions . Furthermore, the compound’s action could be characterized by uniform or non-uniform monolayer surface adsorption .
properties
IUPAC Name |
2-(4-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-6-4-12(5-7-13)17(11-15(19)20)10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPVBWSDYHTWRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCCC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)(2-oxo-2-pyrrolidin-1-ylethyl)-amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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